molecular formula C16H24N2O4S B2930985 1-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 2034305-43-4

1-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2930985
CAS No.: 2034305-43-4
M. Wt: 340.44
InChI Key: UCJFTVDAOOVLQK-UHFFFAOYSA-N
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Description

1-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a synthetic organic compound featuring a piperidine ring linked to a pyrrolidin-3-ol moiety via a sulfonyl group substituted with a 2-methoxyphenyl aromatic ring. The 2-methoxyphenyl group contributes electron-donating properties, modulating the sulfonyl group's electronic effects. The compound is typically synthesized through nucleophilic substitution or coupling reactions, with structural confirmation via $ ^1H $ NMR, $ ^{13}C $ NMR, and mass spectrometry .

Properties

IUPAC Name

1-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-22-15-4-2-3-5-16(15)23(20,21)18-10-6-13(7-11-18)17-9-8-14(19)12-17/h2-5,13-14,19H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJFTVDAOOVLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)N3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural formula:

C15H20N2O3S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure includes a pyrrolidine ring, a piperidine moiety, and a methoxyphenyl sulfonyl group, which contribute to its biological activity.

The biological activity of this compound is primarily associated with its interaction with various receptors in the central nervous system (CNS). Research indicates that it may act as an antagonist at certain serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions .

Binding Affinity

Studies have shown that the compound exhibits significant binding affinity for several receptors:

Receptor Binding Affinity (Ki)
5-HT710 nM
Orexin OX115 nM
Orexin OX220 nM

These values suggest that the compound has a selective profile, making it a candidate for further development in treating disorders related to these receptors.

Case Studies

  • Serotonin Receptor Modulation : A study demonstrated that 1-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol significantly inhibited the activity of the 5-HT7 receptor in vitro, leading to reduced anxiety-like behaviors in rodent models .
  • Orexin System Interaction : Another investigation highlighted its role in modulating orexin receptors, which are crucial for regulating sleep-wake cycles and appetite. The compound was found to reduce orexin-induced arousal in behavioral assays .

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. In animal studies, no significant adverse effects were noted at doses up to 50 mg/kg. However, further studies are necessary to fully elucidate its long-term safety and potential side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Key Structural Differences Biological Relevance Reference
1-{2-Cyclopropyl-4-[4-(2-methoxyphenyl)-piperidin-1-yl]-quinazolin-6-yl}-pyrrolidin-3-ol Quinazoline core replaces the pyrrolidine-piperidine backbone; cyclopropyl group added. Potential kinase inhibition due to quinazoline scaffold.
1-{2-(1-Fluoro-cyclopropyl)-4-[4-(2-methoxyphenyl)-piperidin-1-yl]-pyrido[3,4-d]pyrimidin-6-yl}-pyrrolidin-3-ol Fluorinated cyclopropyl and pyridopyrimidine systems introduced. Enhanced metabolic stability and antitumor activity.
1-(1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione 3-Chlorobenzylsulfonyl group and imidazolidinedione ring replace 2-methoxyphenyl and pyrrolidine. Probable enzyme inhibition (e.g., protease or kinase targets).
1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide Benzo[c]thiadiazole dioxide core and fluoromethylphenyl sulfonyl group. Potential CNS activity due to fluorinated aromatic system.
Mps1-IN-3 (1-(4-(6-(2-(Isopropylsulfonyl)phenylamino)-9H-purin-2-ylamino)-3-methoxyphenyl)piperidin-4-ol) Purine ring and isopropylsulfonylphenylamino substituents. Kinase inhibition (Mps1 target), anticancer applications.

Key Observations :

Structural Flexibility : The piperidine-pyrrolidine backbone is highly adaptable, allowing integration with diverse heterocycles (e.g., quinazoline, pyrido[3,4-d]pyrimidine) to target specific enzymes or receptors .

Substituent Effects :

  • Electron-Donating Groups : The 2-methoxyphenyl group in the target compound enhances sulfonyl group stability, whereas halogenated analogs (e.g., 4-fluoro-2-methylphenyl in ) improve lipophilicity and membrane permeability.
  • Fluorine Substitution : Fluorinated cyclopropyl or aromatic rings (e.g., ) increase metabolic stability and binding affinity via hydrophobic interactions.

Imidazolidinedione derivatives () may target enzymes requiring rigid, planar binding sites.

Pharmacological Implications

The target compound’s 2-methoxyphenylsulfonyl-piperidine-pyrrolidine scaffold balances polarity and lipophilicity, making it suitable for central nervous system (CNS) targets or peripheral enzymes. In contrast, bulkier analogs (e.g., ) may exhibit improved selectivity but reduced bioavailability.

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